molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Cat. No.: B138697
CAS No.: 494772-88-2
M. Wt: 244.29 g/mol
InChI Key: AHCJOBZGEGPAPD-UHFFFAOYSA-N
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Description

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Oxidative Cyclizations and Synthesis of Heterocycles : Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles, which includes compounds similar to 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, have been studied for synthesizing 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These compounds exhibit potential in various chemical synthesis applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

  • Synthesis and Characterization for Biological Applications : The synthesis and characterization of morpholine derivatives, including compounds structurally related to this compound, have been extensively studied. Such compounds are often analyzed for their biological activities, including antibacterial, antioxidant, and anti-tuberculosis properties (S.V, Bhat, K, & S.K., 2019).

  • Neurokinin-1 Receptor Antagonist Applications : Research has been conducted on morpholine derivatives as neurokinin-1 receptor antagonists. These compounds show effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating their potential in pharmaceutical applications (Harrison et al., 2001).

  • Antifungal and Antibacterial Agents : The development of morpholine derivatives, including those similar to this compound, for use as antifungal and antibacterial agents has been a significant area of research. These compounds have shown activity against various microbial species, making them promising candidates for further biological screening and application trials (Gul et al., 2017).

  • Chemical Structure Analysis in Drug Development : The structural analysis of morpholine derivatives is crucial in drug development, particularly for understanding the interaction with biological molecules. Research in this field involves crystal structure determination, spectral analysis, and assessing antiproliferative activity against cancer cell lines (Lu et al., 2020).

  • Development of Photodynamic Therapy Agents : Studies have been conducted on morpholine derivatives for their potential use in photodynamic therapy, particularly as anticancer drugs. These compounds exhibit significant photo cleavage activities and bind effectively to DNA, making them candidates for cancer treatment applications (Demirbaş et al., 2019).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, a related compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Properties

IUPAC Name

3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCJOBZGEGPAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620009
Record name 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-88-2
Record name 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494772-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of acetonitrile (1.35 ml) in tetrahydrofuran (80 ml), cooled to 5° C., was added sodium hydride (0.94 g, 60% dispersion in oil). The mixture was stirred for 30 minutes before the addition of a solution of methyl 4-(morpholin-4-ylmethyl)benzoate (5.53 g) in tetrahydrofuran (20 ml). The resulting mixture was heated to 70° C. for 5 h. The mixture was cooled, quenched with saturated ammonium chloride (20 ml) and extracted with ethyl acetate. The organic extracts were dried (MgSO4) and evaporated to give a gum which was purified by column chromatography eluting with a 20–100% ethyl acetate/iso-hexane gradient to give 3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile (0.97 g).
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
5.53 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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